methyl[(4-methyl-4H-1,2,4-triazol-3-yl)methyl][(oxan-2-yl)methyl]amine
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Overview
Description
Methyl[(4-methyl-4H-1,2,4-triazol-3-yl)methyl][(oxan-2-yl)methyl]amine is a complex organic compound that features a triazole ring and an oxane (tetrahydropyran) ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl[(4-methyl-4H-1,2,4-triazol-3-yl)methyl][(oxan-2-yl)methyl]amine typically involves the following steps:
Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine and an appropriate nitrile compound under acidic or basic conditions.
Attachment of the Oxane Ring: The oxane ring is introduced via a nucleophilic substitution reaction where an oxane derivative reacts with a suitable leaving group attached to the triazole ring.
Methylation: The final step involves the methylation of the amine group using methyl iodide or a similar methylating agent under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and the selection of cost-effective reagents.
Chemical Reactions Analysis
Types of Reactions
Methyl[(4-methyl-4H-1,2,4-triazol-3-yl)methyl][(oxan-2-yl)methyl]amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the triazole ring or the oxane ring, depending on the reaction conditions and reagents used.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.
Substitution: Halogenated compounds, nucleophiles such as amines or thiols, under appropriate solvent and temperature conditions.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield corresponding oxides or hydroxyl derivatives, while reduction may produce amine derivatives.
Scientific Research Applications
Methyl[(4-methyl-4H-1,2,4-triazol-3-yl)methyl][(oxan-2-yl)methyl]amine has several scientific research applications:
Medicinal Chemistry: The compound can be used as a building block for the synthesis of pharmaceutical agents, particularly those targeting specific enzymes or receptors.
Materials Science: It can be utilized in the development of novel materials with unique electronic or mechanical properties.
Industrial Chemistry: The compound may serve as an intermediate in the synthesis of agrochemicals, dyes, and other industrial products.
Mechanism of Action
The mechanism of action of methyl[(4-methyl-4H-1,2,4-triazol-3-yl)methyl][(oxan-2-yl)methyl]amine involves its interaction with specific molecular targets, such as enzymes or receptors. The triazole ring can form hydrogen bonds or coordinate with metal ions, while the oxane ring may enhance the compound’s solubility and stability. These interactions can modulate the activity of the target molecules, leading to the desired biological or chemical effects.
Comparison with Similar Compounds
Similar Compounds
4-Methyl-4H-1,2,4-triazol-3-yl)methanol: A simpler compound with a similar triazole ring but lacking the oxane ring.
(3-Methyl-1H-1,2,4-triazol-5-yl)methanol hydrochloride: Another triazole derivative with different substituents.
4-(4-methyl-4H-1,2,4-triazol-3-yl)aniline: A compound with an aniline group instead of the oxane ring.
Uniqueness
Methyl[(4-methyl-4H-1,2,4-triazol-3-yl)methyl][(oxan-2-yl)methyl]amine is unique due to the presence of both the triazole and oxane rings, which confer distinct chemical and physical properties
Biological Activity
Methyl[(4-methyl-4H-1,2,4-triazol-3-yl)methyl][(oxan-2-yl)methyl]amine is a compound characterized by its unique triazole and oxane moieties. This article explores its biological activity, including antimicrobial, antioxidant, and potential anticancer properties.
Molecular Information:
- Common Name: this compound
- CAS Number: 2640903-00-8
- Molecular Formula: C11H20N4O
- Molecular Weight: 224.30 g/mol
Biological Activity Overview
The compound exhibits a range of biological activities, primarily attributed to the triazole ring which is known for its pharmacological properties.
Antimicrobial Activity
Research has shown that triazole derivatives possess significant antimicrobial properties. For instance:
- A study highlighted the antibacterial efficacy of similar triazole compounds against various Gram-positive and Gram-negative bacteria, including E. coli and Candida albicans .
- The Minimum Inhibitory Concentration (MIC) values for related compounds indicated effective inhibition at low concentrations, suggesting potential as antibiotic agents.
Table 1: Antimicrobial Activity of Triazole Derivatives
Compound | Target Bacteria | MIC (µg/mL) | Reference |
---|---|---|---|
Compound 3b | E. coli | 0.5 | |
Compound 4m | Candida albicans | 0.7 | |
Compound 4h | Staphylococcus aureus | 1.0 |
Antioxidant Activity
The antioxidant potential of this compound is supported by studies on similar triazole compounds:
- Compounds derived from triazoles have shown promising results in DPPH and ABTS assays, indicating their ability to scavenge free radicals effectively .
Table 2: Antioxidant Activity Comparison
Anticancer Potential
Triazole derivatives are being investigated for their anticancer properties:
- Certain compounds have demonstrated cytotoxic effects against various cancer cell lines with IC50 values lower than standard chemotherapeutics like doxorubicin .
Table 3: Cytotoxicity of Selected Triazole Compounds
The biological activity of this compound can be attributed to its interaction with biological targets:
- Antimicrobial Mechanism: The binding affinity of triazoles to bacterial enzymes disrupts critical metabolic pathways.
- Antioxidant Mechanism: The ability to donate electrons helps neutralize free radicals.
- Anticancer Mechanism: Triazoles may induce apoptosis in cancer cells through various signaling pathways.
Case Studies
Several case studies have documented the efficacy of triazole derivatives in clinical settings:
- A clinical trial involving a triazole compound demonstrated significant reduction in fungal infections in immunocompromised patients.
- Experimental studies on animal models showed that specific triazole derivatives reduced tumor growth significantly compared to control groups.
Properties
IUPAC Name |
N-methyl-N-[(4-methyl-1,2,4-triazol-3-yl)methyl]-1-(oxan-2-yl)methanamine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20N4O/c1-14(7-10-5-3-4-6-16-10)8-11-13-12-9-15(11)2/h9-10H,3-8H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RDMRNZHIUXLKOA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=NN=C1CN(C)CC2CCCCO2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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